molecular formula C7H11NO2 B1250465 (S)-Ethosuximide CAS No. 39122-19-5

(S)-Ethosuximide

Cat. No.: B1250465
CAS No.: 39122-19-5
M. Wt: 141.17 g/mol
InChI Key: HAPOVYFOVVWLRS-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-ethosuximide is the (S)-enantiomer of ethosuximide. It is an enantiomer of a (R)-ethosuximide.

Scientific Research Applications

Antiepileptic Effects

(S)-Ethosuximide is recognized for its antiepileptic effects. In the GAERS model of genetic generalized epilepsy, it exhibits disease-modifying antiepileptogenic activity and is associated with a mitigation of behavioral comorbidities (Dezsi et al., 2013). Another study revealed that ethosuximide is effective in reducing epileptogenesis and behavioral comorbidity in rats, suggesting its potential in modifying the disease course of epilepsy (Luijtelaar et al., 2013).

Influence on Sensory Function and Lifespan

Ethosuximide has been shown to disrupt sensory function and extend lifespan in the nematode Caenorhabditis elegans. This implies a novel mechanism of action for ethosuximide in lifespan extension by inhibiting specific chemosensory neurons (Collins et al., 2008).

Mechanism of Action in Neural Activity

The drug's mechanism of action has been studied in the context of its effect on thalamic neurons. Ethosuximide reduces the low-threshold calcium current in thalamic neurons, which is compatible with its anticonvulsant effects in typical absence seizures (Coulter et al., 1989). It also modifies network excitability in the rat entorhinal cortex by increasing GABA release, suggesting a potential cortical target for its anti-absence effects (Greenhill et al., 2012).

Impact on Calcium and Potassium Channels

Ethosuximide's effects on calcium channels in sensory neurons demonstrate its potential mechanism in antiepileptic action, specifically through the reduction of low-threshold calcium currents (Kostyuk et al., 1992). Additionally, it has been found to inhibit G protein-activated inwardly rectifying K+ channels, which may influence its therapeutic effects on epilepsy and other disorders (Kobayashi et al., 2009).

Properties

CAS No.

39122-19-5

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(3S)-3-ethyl-3-methylpyrrolidine-2,5-dione

InChI

InChI=1S/C7H11NO2/c1-3-7(2)4-5(9)8-6(7)10/h3-4H2,1-2H3,(H,8,9,10)/t7-/m0/s1

InChI Key

HAPOVYFOVVWLRS-ZETCQYMHSA-N

Isomeric SMILES

CC[C@]1(CC(=O)NC1=O)C

SMILES

CCC1(CC(=O)NC1=O)C

Canonical SMILES

CCC1(CC(=O)NC1=O)C

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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